

# (S)-Sitagliptin Phosphate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: (S)-Sitagliptin phosphate

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## Abstract

This technical guide provides an in-depth overview of the chemical structure and properties of **(S)-Sitagliptin phosphate**, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's chemical identity, spectroscopic characteristics, and crystallographic data. Furthermore, a representative synthesis protocol and a detailed description of its mechanism of action, including a signaling pathway diagram, are provided. All quantitative data is summarized in structured tables for ease of reference and comparison.

## Chemical Structure and Properties

**(S)-Sitagliptin phosphate** is the phosphate salt of Sitagliptin. The active pharmaceutical ingredient is typically used as a monohydrate.

- IUPAC Name: (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1][2][3]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate[4]
- Chemical Formula:  $C_{16}H_{15}F_6N_5O \cdot H_3PO_4 \cdot H_2O$ [5]
- Molecular Weight: 523.32 g/mol [5][6][7]
- CAS Number: 654671-77-9 (monohydrate)[4][5]

Table 1: Physicochemical Properties of **(S)-Sitagliptin Phosphate** Monohydrate

Property	Value	Reference
Physical State	White to off-white, crystalline, non-hygroscopic solid	[6]
Solubility	Soluble in water and N,N-dimethylformamide; slightly soluble in methanol; very slightly soluble in ethanol, acetone, and acetonitrile	[6]
Melting Point (Tpeak)	206.37 °C	[2][6]
Dehydration Temperature (Tpeak)	134.43 °C	[6]

## Spectroscopic and Crystallographic Data

The structural characterization of **(S)-Sitagliptin phosphate** has been established through various analytical techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete dataset is not readily available in the public domain, some characteristic proton (<sup>1</sup>H) NMR signals have been reported in deuterated chloroform (CDCl<sub>3</sub>).

Table 2: Reported <sup>1</sup>H NMR Chemical Shifts for Sitagliptin Intermediate

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Reference
7.20-7.11	m	1H	Aromatic CH	[6]
6.99-6.90	m	1H	Aromatic CH	[6]
5.20-4.96	m	2H	CH <sub>2</sub>	[6]
4.28-4.05	m	5H	CH, CH <sub>2</sub>	[6]
2.98-2.67	m	4H	CH <sub>2</sub>	[6]

## Infrared (IR) Spectroscopy

The FT-IR spectrum of **(S)-Sitagliptin phosphate** monohydrate exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key FT-IR Absorption Bands for **(S)-Sitagliptin Phosphate** Monohydrate

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference
3360	O-H stretching (water molecules)	[2]
2950	C-H stretching	[2]
1750-1735	C=O stretching (carbonyl)	[2]
1690-1640	C=N stretching (imine)	[2]
1465	C-H bending (alkane)	[2]
1345	C-N stretching	[2]
1025-1060	CF <sub>3</sub> stretching	[2]
815	P-O stretching (phosphate group)	[2]

## Mass Spectrometry (MS)

Mass spectrometry is primarily used for the quantification of Sitagliptin in biological matrices. In positive electrospray ionization mode, the molecule is typically detected as its protonated form.

Table 4: Mass Spectrometry Data for Sitagliptin

Parameter	Value	Reference
Monitored Reaction (SRM)	m/z 408.0 → 235.0	[8]
Ionization Mode	Electrospray Ionization (ESI), Positive	[8]

## X-ray Powder Diffraction (XRPD)

**(S)-Sitagliptin phosphate** exists in different crystalline forms, including a monohydrate and an anhydrous form. The XRPD pattern is a key tool for their differentiation.

Table 5: Characteristic XRPD Peaks for Sitagliptin Phosphate Crystalline Forms ( $2\theta \pm 0.2^\circ$ )

Crystalline Form	Characteristic Peaks ( $2\theta$ )	Reference
Monohydrate	4.7, 13.5, 17.7, 18.3, 23.7	[9]
Anhydrous	4.6, 9.3, 13.4, 13.9, 15.0, 18.2, 19.2, 19.9, 21.4, 25.4, 26.9	

## Experimental Protocols

The synthesis of **(S)-Sitagliptin phosphate** has been a subject of extensive research, with several routes developed to achieve high enantiomeric purity and overall yield. Below is a representative protocol based on published methods.

### Synthesis of Sitagliptin Free Base

A common strategy involves the asymmetric hydrogenation of a  $\beta$ -ketoamide intermediate or the chemical resolution of a racemic mixture.

Protocol: Chemical Resolution of Racemic Sitagliptin

- Synthesis of Racemic Sitagliptin: A key step is the reduction of an enamine intermediate, which can be achieved using a reducing agent like sodium borohydride ( $\text{NaBH}_4$ ).
- Resolution: The resulting racemic Sitagliptin (0.5 g, 1.23 mmol) is dissolved in methanol (15 mL). A solution of (-)-di-p-toluoyl-L-tartaric acid (0.24 g, 0.62 mmol) in isopropanol (15 mL) is added.[\[4\]](#)
- The mixture is heated to 65 °C and stirred for 1 hour, during which a white solid precipitates. [\[4\]](#)
- The reaction mixture is cooled to room temperature and aged for an additional 2 hours before filtration.[\[4\]](#)
- The collected solid (Sitagliptin tartrate salt) is recrystallized from a methanol/water (1:1) solution to yield the desired (R)-enantiomer with high enantiomeric excess.[\[4\]](#)
- The tartrate salt is then treated with a base, such as ammonia water, to isolate the (S)-Sitagliptin free base.

## Formation of Sitagliptin Phosphate Monohydrate

- Salt Formation: The isolated (S)-Sitagliptin free base is dissolved in a suitable solvent system, such as a mixture of isopropanol and water.[\[10\]](#)[\[11\]](#)
- An aqueous solution of phosphoric acid (85%) is added dropwise to the solution of the free base.[\[4\]](#)[\[11\]](#)
- The mixture is heated to approximately 75-80 °C for 1 hour.[\[11\]](#)
- Crystallization: The solution is then cooled. Seeding with crystals of Sitagliptin phosphate monohydrate may be performed to induce crystallization.[\[11\]](#)
- The mixture is further cooled to 0-5 °C and stirred for 1 hour to complete the crystallization process.[\[11\]](#)
- Isolation: The crystalline solid is collected by filtration, washed with a suitable solvent like isopropanol, and dried under vacuum at an elevated temperature (e.g., 50 °C).[\[11\]](#)

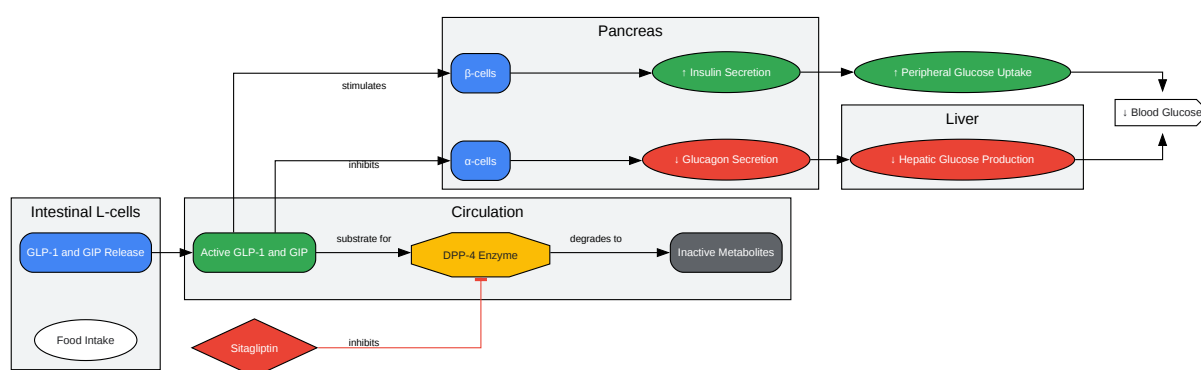
## Mechanism of Action and Signaling Pathway

(S)-Sitagliptin is a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.<sup>[1]</sup> DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).<sup>[1][3][12][13]</sup>

By inhibiting DPP-4, Sitagliptin increases the circulating levels of active GLP-1 and GIP.<sup>[3]</sup> This leads to:

- **Enhanced Glucose-Dependent Insulin Secretion:** Elevated levels of GLP-1 and GIP stimulate the pancreatic  $\beta$ -cells to release insulin in response to high blood glucose levels.<sup>[1][3]</sup>
- **Suppressed Glucagon Secretion:** GLP-1 also acts on pancreatic  $\alpha$ -cells to suppress the release of glucagon, particularly in the postprandial state. This reduces hepatic glucose production. <sup>[1][3]</sup>

The net effect is improved glycemic control in patients with type 2 diabetes.



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Caption: Mechanism of action of **(S)-Sitagliptin phosphate**.

## Conclusion

This technical guide has provided a detailed chemical and pharmacological profile of **(S)-Sitagliptin phosphate**. The presented data on its structure, spectroscopic properties, and synthesis, combined with an elucidation of its mechanism of action, serves as a valuable resource for professionals in the field of pharmaceutical sciences and drug development. The comprehensive tables and diagrams are designed to facilitate a clear and concise understanding of this important therapeutic agent.

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- To cite this document: BenchChem. [(S)-Sitagliptin Phosphate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234520#s-sitagliptin-phosphate-chemical-structure]

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